molecular formula C16H15NO5S B2674177 N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide CAS No. 881777-26-0

N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide

Cat. No. B2674177
M. Wt: 333.36
InChI Key: BLUXTDYCVVXFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide” is not well-documented in the available literature .


Molecular Structure Analysis

The molecular structure of “N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide” is not explicitly provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide” are not well-documented in the available literature .

Scientific Research Applications

Microbial Mediation in Drug Transformation

  • Transformation Products of Antibiotics : Research by Nödler et al. (2012) highlights the microbially mediated abiotic formation of sulfamethoxazole transformation products under denitrifying conditions. This study is crucial for understanding the environmental impact and behavior of sulfonamide drugs.

Synthesis and Biological Evaluation

  • Retinoid X Receptor Agonists : Heck et al. (2016) discuss sulfonic acid analogues of bexarotene, a drug used for treating cutaneous T-cell lymphoma, and their evaluation as retinoid X receptor agonists. This research, detailed in Heck et al. (2016), is pivotal for developing therapies with improved biological selectivity.
  • Celecoxib Derivatives : A study by Küçükgüzel et al. (2013) on celecoxib derivatives investigates their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The detailed synthesis and evaluation in Küçükgüzel et al. (2013) offer insights into the versatility of these compounds.
  • Enzyme Inhibitors : Research by Abbasi et al. (2019) on sulfonamides with benzodioxane and acetamide moieties as enzyme inhibitors offers insights into their potential pharmaceutical applications, as described in Abbasi et al. (2019).

Cancer Research

  • 1,4-Naphthoquinone Derivatives : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines. Their research in Ravichandiran et al. (2019) demonstrates the potential of these compounds in cancer treatment.

Antibacterial Properties

  • Schiff Bases and Copper Complexes : Salehi et al. (2016) synthesized new Schiff base ligands from sulfonamides and their copper(II) complexes to investigate antibacterial activities. The study in Salehi et al. (2016) contributes to the development of new antimicrobial agents.

Future Directions

The future directions for the study and application of “N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide” are not specified in the available resources .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-11-2-5-13(6-3-11)23(19,20)9-16(18)17-12-4-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUXTDYCVVXFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide

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